Iron oxalate

Übersicht

Beschreibung

Synthesis Analysis

Synthesis of iron oxalate involves controlled chemical reactions that yield different polymorphs and morphologies, affecting its application potential. Biomimetic control over the crystal morphology of iron oxalates, such as magnetite, has been achieved using ambient and hydrothermal methods in the presence of an oxalate template, leading to the formation of different iron(II) hydrolytic oxalate phases (Molinier et al., 1997). Moreover, the tunable polymorph and morphology of iron oxalate nanoparticles, promising for lithium-ion battery anodes, can be obtained by controlling synthesis conditions, revealing the critical role of temperature and reaction time in phase transitions (Zhang et al., 2020).

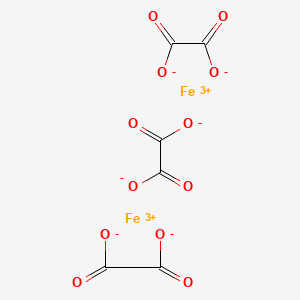

Molecular Structure Analysis

The molecular structure of iron oxalate is characterized by its coordination geometry and bonding interactions, which are pivotal in determining its chemical reactivity and physical properties. Studies have revealed the formation of iron arsenate-oxalate with an open-framework structure under hydrothermal conditions, showcasing the diversity of iron oxalate's structural configurations (Chakrabarti et al., 2002).

Chemical Reactions and Properties

Iron oxalate participates in various chemical reactions, highlighting its reactivity and potential in synthetic chemistry and materials science. Its ability to form nanorods and other nanostructures through specific synthesis routes has implications for the development of iron oxide nanoparticles with applications in catalysis and energy storage (Ganguli & Ahmad, 2007).

Physical Properties Analysis

The physical properties of iron oxalate, such as its crystalline structure, phase behavior, and thermal stability, are crucial for its application in various technological fields. For instance, the controlled synthesis of mesoporous hematite nanostructures from iron oxalate precursors demonstrates the material's significance in electrochemical capacitor electrodes, where morphology plays a key role in performance (Wang et al., 2011).

Chemical Properties Analysis

Iron oxalate's chemical properties, including its reactivity with other compounds, solubility, and role in catalytic processes, are areas of active research. Its application in the oxidative transformation of aldehydes and in the synthesis of various organic compounds underscores its utility in organic synthesis and environmental remediation (Kashyap et al., 2015).

Wissenschaftliche Forschungsanwendungen

Photocatalytic Degradation of Organic Pollutants

- Scientific Field: Environmental Science

- Application Summary: Iron oxalate is used as a photocatalyst for the degradation of Rhodamine B (RhB), an organic dye found in wastewater .

- Methods of Application: Iron oxalate dihydrate (FOD-ore) is produced from iron ore using oxalic acid to extract iron, followed by photo-reduction . The FOD-ore is then applied to the photocatalytic degradation of RhB .

- Results: Using the produced FOD-ore, more than 85% of RhB was degraded within 90 minutes, at a rate approximately 1.4 times higher than that with commercial hematite .

Lithium-Ion Batteries

- Scientific Field: Material Science

- Application Summary: Iron oxalate has found application in lithium-ion batteries due to its good reversible capacity, cycling performance, environmental friendliness, and low cost .

- Methods of Application: Iron oxalate is synthesized and used as a raw material for preparing cathode material . Lithium is expected to be embedded between the oxalate sheets .

- Results: The crystal structure and morphology of iron oxalate play an important role in their electrochemical performance and the stability of their diffusion channels for Li+ ions .

Thermal Decomposition

- Scientific Field: Chemistry

- Application Summary: The thermal decomposition of iron oxalate is studied for its potential applications .

- Methods of Application: When heated to 120 °C, the dihydrate dehydrates, and the anhydrous ferrous oxalate decomposes near 190 °C .

- Results: The products of thermal decomposition are a mixture of iron oxides and pyrophoric iron metal, as well as released carbon dioxide, carbon monoxide, and water .

Soil Fertility

- Scientific Field: Agriculture

- Application Summary: Iron oxalate can be used to improve soil fertility .

- Methods of Application: Iron oxalate is applied to soil to increase organic C, N, P, and enzyme activity .

- Results: The application of iron oxalate dramatically recovered Fe deficiency, maintained steady P availability, and stabilized pH in poorly fertile soil which promoted healthy growth and productivity of tomato .

Battery-Grade Synthesis

- Scientific Field: Material Science

- Application Summary: Iron oxalate is synthesized as a battery-grade material .

- Methods of Application: A statistical experimental design is used to optimize the preparation process parameters for synthesis of battery-grade iron oxalate .

Carbon Sequestration

- Scientific Field: Environmental Science

- Application Summary: Iron oxalate can promote carbon sequestration in soils through organic fertilization .

- Methods of Application: Oxalate extractable iron oxides are increased in soil through organic fertilization .

- Results: The presence of oxalate extractable iron oxides contributes to soil organic carbon sequestration .

Kallitype Photographic Printing Process

- Scientific Field: Photography

- Application Summary: Iron oxalate is used as the light-sensitive element in the Kallitype photographic printing process .

- Methods of Application: A suitable paper is first coated with a solution of ferric oxalate and silver nitrate, using either rod or brush . When dry, the sensitized paper is exposed to a negative under an ultraviolet light source .

- Results: The image will appear instantly when the paper is submerged in the developer . The final tone of the print is controlled both via the developer choice and through the use of toning solutions such as gold and platinum toners .

Platinotype Process

- Scientific Field: Photography

- Application Summary: Iron oxalate is used in combination with the metal salts of platinum and palladium to create the image in the Platinotype process .

- Methods of Application: Similar to the Kallitype process, a suitable paper is first coated with a solution of ferric oxalate and platinum or palladium salts . The sensitized paper is then exposed to a negative under an ultraviolet light source .

- Results: The image will appear instantly when the paper is submerged in the developer . The final tone of the print is controlled both via the developer choice and through the use of toning solutions .

Precursor to Iron Phosphates in Batteries

- Scientific Field: Material Science

- Application Summary: Ferrous oxalates are precursors to iron phosphates, which are of value in batteries .

- Methods of Application: The iron (II) phosphate-oxalate compound, namely (C4H12N2)[Fe4(HPO4)2(C2O4)3] (abbreviated as FPC), was synthesized and studied as anode material for lithium-ion batteries (LIBs) .

- Results: The FPC anode material gives a reversible capacity of 966.1 mAh g−1 after 400 cycles and good rate capability of 383.1 mAh g−1 at 2 A g−1 .

Humboldtine Mineral

- Scientific Field: Geology

- Application Summary: Iron (II) oxalate dihydrate is known as humboldtine, a rarely occurring mineral .

- Methods of Application: Humboldtine is a rare mineral often associated with coal deposits but may also form by the interaction of fungi and iron-bearing rocks .

- Results: Humboldtine is not only an important synthetic intermediate, but also a key building block for the preparation of various advanced materials .

Stepanovite Mineral

- Scientific Field: Geology

- Application Summary: A related, though much more complex mineral to humboldtine is stepanovite, Na[Mg(H2O)6][Fe3+(C2O4)3]·3H2O - an example of trioxalatoferrate (III) .

- Methods of Application: Stepanovite is a rare metal–organic framework (MOF) mineral .

- Results: Stepanovite can exhibit properties comparable to known oxalate MOF proton conductors, including high proton conductivity over a range of relative humidities at 25 °C, and retention of the framework structure upon thermal dehydration .

Eigenschaften

IUPAC Name |

iron(3+);oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.2Fe/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEPSWGHMGZQCIN-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Fe+3].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Fe2O12 | |

| Record name | Iron(III) oxalate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Iron(III)_oxalate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Iron oxalate | |

CAS RN |

2944-66-3, 15843-42-2, 446884-61-3 | |

| Record name | Ferric oxalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2944-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diiron trioxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002944663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015843422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sensodyne Sealant | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446884613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron, [.mu.-[ethanedioato(2-)-.kappa.O1,.kappa.O2':.kappa.O1',.kappa.O2]]bis[ethanedioato(2-)-.kappa.O1,.kappa.O2]di- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iron oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diiron trioxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.047 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERRIC OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DTJ9P8AB5L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

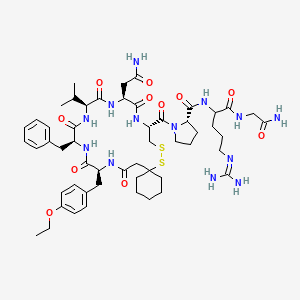

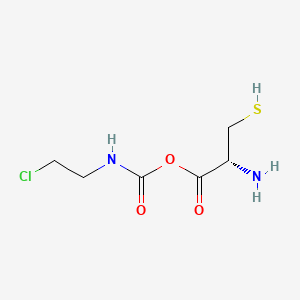

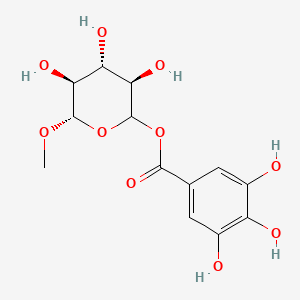

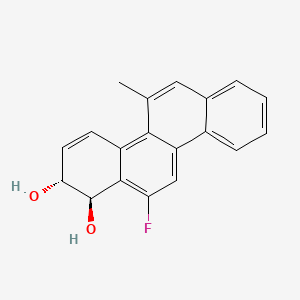

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)methanamine](/img/structure/B1209926.png)

![N-(2-aminoethyl)-2-[4-[[2-[4-[[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]phenyl]acetyl]amino]phenyl]acetamide](/img/structure/B1209940.png)

![[(1R,2R,6S,7S,8R,10S,11S,12R,14S,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (2E,4E)-5-phenylpenta-2,4-dienoate](/img/structure/B1209941.png)

![Cyclopenta[b]pyrrole-2-pentanoic acid, 3,3a,4,5,6,6a-hexahydro-5-hydroxy-4-[(1E,3S)-3-hydroxy-3-(cis-4-propylcyclohexyl)-1-propen-1-yl]-, methylester, (3aR,4R,5R,6aS)-;Cyclopenta[b]pyrrole-2-pentanoic acid, 3,3a,4,5,6,6a-hexahydro-5-hydroxy-4-[(1E,3S)-3-hydroxy-3-(cis-4-propylcyclohexyl)-1-propen-1-yl]-, methylester, (3aR,4R,5R,6aS)-](/img/structure/B1209942.png)